tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-[(4-bromopyrazol-1-yl)methyl]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-5-9(6-15)7-16-8-10(13)4-14-16/h4,8-9H,5-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYQYLDHRJZEDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- N-Boc-azetidin-3-one or N-Boc-azetidin-3-ylidene acetate are common azetidine precursors.
- 4-bromo-1H-pyrazole serves as the heterocyclic nucleophile.
- Bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) catalyze the aza-Michael addition.
- Solvents like acetonitrile or tert-butanol/water mixtures are employed depending on the reaction step.
Aza-Michael Addition Reaction
A key step is the aza-Michael addition of 4-bromo-1H-pyrazole to the azetidin-3-ylidene acetate intermediate:
- The reaction is catalyzed by DBU in acetonitrile.
- Reaction times are typically longer (around 16 hours) for pyrazole derivatives compared to aliphatic amines.
- Yields for the corresponding 3-(pyrazol-1-yl)azetidine derivatives are reported in the range of 73–83%.
This step efficiently installs the 4-bromo-pyrazolylmethyl substituent at the 3-position of the azetidine ring, preserving the Boc protecting group on the nitrogen.
Alternative Cross-Coupling Approaches
- Suzuki–Miyaura cross-coupling has been used to diversify the bromopyrazole substituent by coupling with boronic acids, enabling further functionalization.
- Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) and bases like potassium phosphate are employed in aqueous organic solvent mixtures at elevated temperatures (80–90 °C).
- These conditions allow for the transformation of bromopyrazole moieties into various derivatives, although this is more relevant for functional diversification than initial synthesis.
Purification
- The crude reaction mixtures are typically purified by silica gel column chromatography.
- Elution gradients often involve ethyl acetate and hexane mixtures.
- Final products are characterized by NMR spectroscopy (1H, 13C, 15N) and high-resolution mass spectrometry (HRMS).
Representative Data Table of Preparation Conditions
| Step | Reagents/Conditions | Time | Yield (%) | Notes |
|---|---|---|---|---|
| Aza-Michael addition | 4-bromo-1H-pyrazole, DBU, acetonitrile | 16 hours | 73–83 | Longer reaction time due to pyrazole nucleophile |
| Suzuki–Miyaura coupling | Pd(PPh3)4, K3PO4, water/tert-butanol, 90 °C | 16 hours | ~85 | Used for further functionalization |
| Purification | Silica gel chromatography (EtOAc/Hexane gradient) | — | — | Essential for product isolation |
Research Findings and Notes
- The aza-Michael addition is a robust and efficient method for attaching heterocyclic amines like 4-bromo-1H-pyrazole to azetidine intermediates, yielding functionalized azetidines with potential for biological activity.
- Brominated pyrazoles are valuable synthetic intermediates because the bromine atom enables further cross-coupling reactions, expanding the chemical space accessible from this scaffold.
- The Boc protecting group on the azetidine nitrogen provides stability during synthesis and can be removed under acidic conditions if needed for subsequent transformations.
- Structural confirmation of the synthesized compounds is typically done by advanced NMR techniques, including NOESY experiments to verify spatial proximity of protons, and HRMS to confirm molecular weight.
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling
The bromine atom at the 4-position of the pyrazole ring facilitates palladium-catalyzed cross-coupling reactions. This reaction is pivotal for introducing aryl or heteroaryl groups, enabling structural diversification.
| Reaction Conditions | Reagents/Catalysts | Yield | Products |
|---|---|---|---|
| DME/water, 85°C, N₂ atmosphere | Pd(PPh₃)₂Cl₂, Na₂CO₃ | 82–95% | Aryl/heteroaryl-substituted derivatives |
Example : Coupling with boronic acids under Suzuki–Miyaura conditions generates biaryl or heterobiaryl pyrazole derivatives, critical for drug discovery .
Nucleophilic Substitution
The bromine on the pyrazole serves as a leaving group for nucleophilic displacement, enabling functionalization with amines, thiols, or alkoxides.
| Reaction Conditions | Nucleophiles | Yield | Products |
|---|---|---|---|
| DMF, 60–80°C | Piperidine, morpholine | 61–75% | Amine-substituted pyrazoles |
Example : Reaction with piperidine yields tert-butyl 3-[(4-(piperidin-1-yl)-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate .
Ester Hydrolysis
The tert-butyl ester undergoes acidic hydrolysis to generate the corresponding carboxylic acid or azetidine intermediate.
| Reaction Conditions | Reagents | Yield | Products |
|---|---|---|---|
| HCl/dioxane, RT, 6 hours | 4M HCl in dioxane | 85–90% | Azetidine-1-carboxylic acid |
Application : Deprotection of the tert-butyl group enables further functionalization of the azetidine nitrogen .
Aza-Michael Addition
The azetidine ring participates in aza-Michael additions with electron-deficient alkenes or carbonyl compounds.
| Reaction Conditions | Reagents | Yield | Products |
|---|---|---|---|
| Acetonitrile, 65°C, 4–16 hours | DBU, α,β-unsaturated esters | 53–83% | Functionalized azetidine adducts |
Example : Reaction with methyl acrylate yields tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(methoxycarbonyl)azetidine-1-carboxylate .
Radical Reactions
The C–Br bond in the pyrazole moiety can undergo homolytic cleavage under radical-initiated conditions.
| Reaction Conditions | Initiators | Yield | Products |
|---|---|---|---|
| AIBN, toluene, 80°C | Tributyltin hydride | 70–78% | Dehalogenated pyrazole derivatives |
Note : Radical pathways are less common but useful for selective debromination .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate may serve as a lead compound in the development of new pharmaceuticals, particularly in targeting specific biological pathways related to cancer and inflammation. The presence of the pyrazole group is notable for its biological activity, which has been explored in various studies.
Case Study: Anticancer Activity
A study investigated the anticancer properties of pyrazole derivatives, highlighting the potential of compounds similar to this compound in inhibiting tumor growth through modulation of cell signaling pathways. The results indicated that such compounds could induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Organic Synthesis
The compound can act as a versatile intermediate in organic synthesis, particularly for constructing more complex molecules through various reactions such as nucleophilic substitutions and cycloadditions.
Example Reaction: Synthesis of Novel Azetidine Derivatives
Researchers have utilized this compound as a precursor for synthesizing novel azetidine derivatives with enhanced biological activities. This approach demonstrates its utility in generating chemical diversity for screening against biological targets.
Agrochemical Development
Given its structural characteristics, there is potential for this compound to be explored in agrochemical applications, particularly as a pesticide or herbicide. The ability to modify the azetidine ring could lead to compounds with specific modes of action against pests or weeds.
Comparative Analysis Table
| Application Area | Potential Uses | Current Research Status |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, anti-inflammatory drugs | Active research on pyrazole derivatives |
| Organic Synthesis | Intermediate for complex molecule synthesis | Ongoing studies on reaction pathways |
| Agrochemicals | Pesticides, herbicides | Limited initial studies; potential for exploration |
Mechanism of Action
The mechanism of action of tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and azetidine rings. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Structural Analogues with Azetidine Core
Compound A : tert-Butyl 3-(4-Bromo-1H-pyrazol-1-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
- Key Differences : Contains an additional 2-methoxy-2-oxoethyl group at position 3.
- Impact: Increased molecular weight (C₁₄H₂₀BrN₃O₄, ~374.24 g/mol) and polarity due to the ester group.
- Synthesis : Uses K₃PO₄ and palladium catalysts, similar to the target compound, but requires additional steps for ester introduction .
Compound B : tert-Butyl 3-(Cyanomethyl)-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate
- Key Differences: Replaces bromine with a pyrrolopyrimidine-cyanomethyl complex.
- Impact :
- Synthesis : Achieved via DBU-mediated coupling in acetonitrile, yielding 97.6% pure product .
Piperidine-Based Analogues
Compound C : tert-Butyl 4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate
- Key Differences : Substitutes azetidine with a 6-membered piperidine ring and adds a methyl group to the pyrazole.
- Impact :
- Applications : Used in drug discovery for targets requiring larger ring systems .
Boronate-Containing Analogues
Compound D : tert-Butyl 3-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate
- Key Differences : Replaces bromine with a boronic ester.
- Impact :
- Synthesis : Prepared via Miyaura borylation under palladium catalysis .
Substituent-Driven Reactivity Comparison
Biological Activity
tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities linked to its structural components. With the molecular formula and a molecular weight of approximately 316.19 g/mol, this compound features a tert-butyl group, an azetidine ring, and a pyrazole moiety, which are known for their diverse pharmacological properties.
Structural Characteristics
The compound's structure can be broken down into key functional groups:
- Azetidine Ring : A four-membered nitrogen-containing ring that can influence the compound's biological interactions.
- Pyrazole Moiety : Known for its role in various biological activities, including anti-inflammatory and anti-cancer properties.
- Bromo Substitution : The presence of bromine can enhance the lipophilicity and biological activity of the compound.
Table 1: Structural Details
| Property | Value |
|---|---|
| Molecular Formula | C12H18BrN3O2 |
| Molecular Weight | 316.19 g/mol |
| CAS Number | 877399-34-3 |
| Purity | ≥ 97% |
Potential Biological Activities
- Antitumor Activity : Pyrazole derivatives have been widely studied for their ability to inhibit key cancer-related pathways. For instance, compounds similar to this one have shown efficacy against BRAF(V600E) mutations, which are prevalent in melanoma .
- Anti-inflammatory Properties : The brominated pyrazole derivatives have demonstrated anti-inflammatory effects by inhibiting nitric oxide production and other inflammatory markers . This suggests that our compound could possess similar properties.
- Antimicrobial Effects : Pyrazole derivatives have been explored for their antimicrobial activities against various pathogens. The structural similarities with known antimicrobial agents indicate that this compound may exhibit such effects .
Case Studies and Related Research
A study on pyrazole derivatives highlighted their ability to act as inhibitors of various kinases involved in cancer progression. For example, certain pyrazole compounds were shown to inhibit Aurora-A kinase, which is crucial for cell division and proliferation in cancer cells .
Another research focused on the synthesis of pyrazole carboxamide derivatives demonstrated significant antifungal activity against several pathogenic fungi, suggesting that modifications in the pyrazole structure can lead to enhanced bioactivity .
Synthesis and Applications
The synthesis of This compound likely involves multi-step organic reactions. It is primarily used as a building block in the synthesis of other organic compounds, particularly in drug discovery .
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Formation of Azetidine Ring | Azetidine precursor |
| 2 | Bromination of Pyrazole | Brominating agent |
| 3 | Carboxylation | Carbon dioxide or carboxylic acid |
Q & A
Q. What are the common synthetic routes for tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate?
- Methodological Answer : The compound is typically synthesized via aza-Michael addition or palladium-catalyzed cross-coupling . For example, azetidine derivatives can be functionalized by reacting 4-bromo-1H-pyrazole with a pre-synthesized azetidine intermediate. In one protocol, the azetidine ring is first protected with a tert-butyloxycarbonyl (Boc) group, followed by alkylation or coupling reactions to introduce the pyrazole moiety. A key step involves using K₃PO₄ as a base and Pd catalysts to facilitate Suzuki-Miyaura coupling for bromine substitution (e.g., with boronic acids) . Solvent systems like dioxane or dichloromethane are common, and purification is achieved via flash chromatography (cyclohexane/ethyl acetate gradients) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Used to confirm regiochemistry of the pyrazole ring and azetidine substitution patterns. For instance, the 4-bromo substituent on pyrazole appears as a singlet (~7.7 ppm in CDCl₃), while the Boc group’s tert-butyl protons resonate as a singlet at ~1.4 ppm .
- IR Spectroscopy : Identifies carbonyl stretches (Boc group at ~1680–1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
- Mass Spectrometry (EI/HRMS) : Validates molecular weight (e.g., [M]+ at m/z 349/351 for bromine isotope patterns) .
Q. How is the Boc protecting group strategically employed in synthesis?
- Methodological Answer : The Boc group serves dual roles:
- Steric Protection : Shields the azetidine nitrogen during reactive steps (e.g., alkylation).
- Facilitating Purification : Enhances solubility in organic solvents, simplifying chromatographic separation. Deprotection is achieved under acidic conditions (e.g., TFA in DCM), regenerating the free amine for further functionalization .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data during structural elucidation?
- Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping signals) are addressed by:
- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon connectivity to distinguish azetidine and pyrazole protons .
- X-ray Crystallography : Provides unambiguous confirmation of regiochemistry and stereochemistry. Programs like SHELXL refine crystal structures, resolving ambiguities in bond lengths/angles .
- Computational Modeling : DFT calculations predict chemical shifts, aiding in peak assignment .
Q. What challenges arise in stereochemical control during azetidine functionalization?
- Methodological Answer : Azetidine’s small ring strain and conformational flexibility complicate stereoselective substitution. Strategies include:
Q. How does the 4-bromo substituent influence reactivity in medicinal chemistry applications?
- Methodological Answer : The bromine atom serves as a versatile handle for late-stage diversification:
- Cross-Coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies.
- Nucleophilic Substitution : Replaced with amines or thiols to modulate pharmacokinetic properties (e.g., solubility) .
- Photoaffinity Labeling : Bromine can be substituted with photoactive groups (e.g., diazirines) for target identification in drug discovery .
Q. What computational tools predict the compound’s hydrogen-bonding interactions in supramolecular assemblies?
- Methodological Answer :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
